4-amino-N-tert-butyl-2-chlorobenzamide
Description
4-amino-N-tert-butyl-2-chlorobenzamide is a chemical compound with the molecular formula C11H15ClN2O It is characterized by the presence of an amino group, a tert-butyl group, and a chlorobenzamide moiety
Properties
IUPAC Name |
4-amino-N-tert-butyl-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-11(2,3)14-10(15)8-5-4-7(13)6-9(8)12/h4-6H,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWNCVPINHBPLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-tert-butyl-2-chlorobenzamide typically involves the reaction of 4-amino-2-chlorobenzoic acid with tert-butylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-tert-butyl-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorobenzamide moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines of the chlorobenzamide moiety.
Substitution: Hydroxyl or alkoxy derivatives of this compound.
Scientific Research Applications
4-amino-N-tert-butyl-2-chlorobenzamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-N-tert-butyl-2-chlorobenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorobenzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-tert-butyl-2-fluorobenzamide
- 4-amino-N-tert-butyl-2-bromobenzamide
- 4-amino-N-tert-butyl-2-iodobenzamide
Uniqueness
4-amino-N-tert-butyl-2-chlorobenzamide is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its fluorine, bromine, and iodine analogs. The chlorine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications.
Biological Activity
(S)-3-(Methylsulfonyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of a methylsulfonyl group, suggests a range of pharmacological applications. The following sections explore its biological activity, including studies on its efficacy against various pathogens and its potential therapeutic roles.
Chemical Structure and Properties
- Chemical Formula : C7H15NO2S
- Molecular Weight : 175.27 g/mol
- CAS Number : 22275443
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of (S)-3-(Methylsulfonyl)piperidine against various pathogens. For instance, research indicates that derivatives of this compound exhibit significant antifungal properties against Candida auris, a pathogen known for its resistance to conventional antifungal treatments. The minimum inhibitory concentrations (MIC) for certain derivatives ranged from 0.24 to 0.97 μg/mL, demonstrating potent antifungal activity .
The mechanism by which (S)-3-(Methylsulfonyl)piperidine exerts its biological effects involves:
- Induction of Apoptosis : Studies show that this compound can induce apoptotic cell death in fungal cells, leading to cell cycle arrest .
- Membrane Disruption : The compound has been observed to disrupt the plasma membrane integrity of C. auris, further contributing to its antifungal efficacy .
Study 1: Antifungal Activity Against C. auris
A series of experiments were conducted to evaluate the antifungal activity of (S)-3-(Methylsulfonyl)piperidine derivatives against clinical isolates of C. auris. The study utilized standard antifungal susceptibility testing methods, including microbroth dilution assays, to determine MIC values.
| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism |
|---|---|---|---|
| pta1 | 0.24 | 0.97 | Apoptosis induction |
| pta2 | 0.48 | 1.50 | Membrane disruption |
| pta3 | 0.97 | 3.90 | Apoptosis induction |
These results indicate that the tested derivatives possess significant antifungal properties, making them potential candidates for treating infections caused by resistant strains .
Study 2: Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship revealed that modifications to the piperidine ring could enhance biological activity. For example, introducing different substituents at specific positions on the piperidine ring significantly affected the compound's potency against various cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
